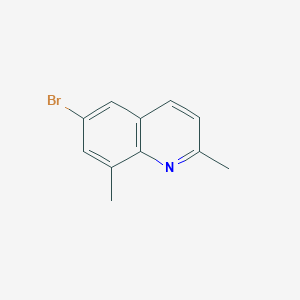

6-Bromo-2,8-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSSQBKYWNNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670995 | |

| Record name | 6-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-78-2 | |

| Record name | 6-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-2,8-dimethylquinoline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 6-Bromo-2,8-dimethylquinoline, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged structure in pharmacology, and the specific substitution pattern of this target molecule offers a unique platform for developing novel therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the chosen reactions, providing field-proven experimental protocols, and emphasizing the critical safety considerations required for a successful and secure synthesis. The guide is structured to empower researchers and scientists with both the practical knowledge and the theoretical understanding necessary to execute this synthesis with confidence and precision.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound is most logically approached via a two-stage strategy. First, the core heterocyclic system, 2,8-dimethylquinoline, is constructed. Following its successful synthesis and purification, the molecule undergoes regioselective bromination to yield the final target compound.

-

Stage 1: Construction of the Quinoline Core. The Doebner-von Miller reaction stands out as a classic and highly effective method for synthesizing substituted quinolines.[3][4] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2,8-dimethylquinoline, o-toluidine is the logical choice for the aniline component, as it provides the C-8 methyl group and the foundational benzene ring.

-

Stage 2: Regioselective Bromination. With the 2,8-dimethylquinoline scaffold in hand, the next critical step is the introduction of a bromine atom at the C-6 position. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents and the inherent reactivity of the quinoline ring system. The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine ring. The methyl group at C-8 is an ortho-, para-directing activator. With the ortho- (C-7) and para- (C-5) positions available, and the C-6 position also being electronically accessible, careful selection of brominating agents and conditions is necessary to favor substitution at the desired C-6 position.[5][6]

Logical Workflow of the Proposed Synthesis

The overall synthetic plan is visualized below, outlining the progression from commercially available starting materials to the final, purified product.

Caption: High-level workflow for the two-stage synthesis.

Mechanistic Insights: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and proceeds through a complex but well-studied mechanism.[7][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The process begins with the acid-catalyzed 1,4-conjugate addition (Michael addition) of the aniline (o-toluidine) to the α,β-unsaturated carbonyl compound (crotonaldehyde). The resulting intermediate undergoes an electrophilic cyclization onto the activated aromatic ring. Subsequent dehydration yields a dihydroquinoline, which is then oxidized to the final aromatic quinoline product. An oxidizing agent, often nitrobenzene or arsenic acid in classical procedures, is required for this final aromatization step.[9][10]

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |

| o-Toluidine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Crotonaldehyde | C₄H₆O | 70.09 | ~99.5% | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% | Fisher Scientific |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | ≥99% | Sigma-Aldrich |

| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | HPLC Grade | Fisher Scientific |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 200 Proof | Decon Labs |

Stage 1: Synthesis of 2,8-Dimethylquinoline

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add concentrated hydrochloric acid (60 mL).

-

Reagent Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly add o-toluidine (21.4 g, 0.2 mol) through the dropping funnel.

-

Oxidant Addition: Once the o-toluidine has dissolved, add nitrobenzene (12.3 g, 0.1 mol), which serves as the oxidizing agent.

-

Aldehyde Addition: Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux (approx. 100-110°C) for 6-8 hours. The reaction mixture will darken significantly.

-

Work-up: Allow the mixture to cool to room temperature. Carefully dilute with 200 mL of water. Make the solution strongly alkaline (pH > 10) by the slow addition of 50% (w/v) sodium hydroxide solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 5:95) to afford pure 2,8-dimethylquinoline as a pale yellow oil. An expected yield is in the range of 45-55%.

Stage 2:

Extreme Caution: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.[13][14][15] Have a sodium thiosulfate solution ready for quenching any spills.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2,8-dimethylquinoline (7.85 g, 0.05 mol) in glacial acetic acid (100 mL). Cool the flask to 10-15°C in an ice-water bath.

-

Bromine Addition: In a separate container, prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred quinoline solution over 1 hour, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from hot ethanol/water to yield this compound as off-white to pale yellow crystals. An expected yield is in the range of 70-80%.

Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques. The following data is predicted based on the compound's structure.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol [16] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-7.5 (m, 4H, Ar-H), ~2.7 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160-115 (Ar-C), ~25 (Ar-CH₃), ~18 (Ar-CH₃). Signals will include C-Br (~118-122 ppm). |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1500 (C=C, C=N), ~820 (C-H oop), ~600 (C-Br) |

| Mass Spec (EI) | m/z: 235/237 (M⁺/M⁺+2, ~1:1 ratio), 220/222 ([M-CH₃]⁺) |

Note: The characteristic 1:1 isotopic pattern for bromine in the mass spectrum is a key diagnostic feature.[17]

Safety and Hazard Management

The synthesis described involves multiple hazardous chemicals that require strict adherence to safety protocols.

-

o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Crotonaldehyde: Highly flammable, toxic, and corrosive. It is also a lachrymator.

-

Concentrated Acids (HCl): Highly corrosive. Causes severe burns. Handle with extreme care, adding reagents slowly to avoid splashing.

-

Nitrobenzene: Highly toxic, particularly by inhalation and skin absorption. Can cause methemoglobinemia.

-

Bromine: Extremely corrosive and toxic. Causes severe, slow-healing burns on contact with skin. Vapors are highly irritating to the respiratory system.[11][15] Always work in a well-ventilated fume hood and wear appropriate PPE. Ensure a quenching agent like sodium thiosulfate is readily available.

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing bromine should be collected in a designated halogenated waste container.

Conclusion

This guide presents a scientifically grounded and detailed pathway for the synthesis of this compound. By leveraging the classical Doebner-von Miller reaction for the construction of the quinoline core followed by a regioselective electrophilic bromination, researchers can reliably produce this valuable chemical intermediate. The emphasis on mechanistic understanding, detailed protocols, and rigorous safety precautions provides a comprehensive framework for professionals in the field of drug discovery to successfully and safely incorporate this synthesis into their research programs. The utility of this scaffold as a precursor for more complex molecules underscores the importance of mastering its synthesis.[18][19]

References

- 1. 6,8-Dibromo-2-methylquinoline|Research Chemicals [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. carlroth.com [carlroth.com]

- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 15. archeanchemicals.com [archeanchemicals.com]

- 16. This compound | C11H10BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

6-Bromo-2,8-dimethylquinoline chemical properties

An In-depth Technical Guide to 6-Bromo-2,8-dimethylquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure is based on the quinoline scaffold, a privileged bicyclic system composed of a benzene ring fused to a pyridine ring. The quinoline core is a recurring motif in numerous pharmacologically active molecules, underscoring its importance in drug discovery.[1][2] The strategic placement of a bromine atom at the 6-position, along with two methyl groups at the 2- and 8-positions, imparts unique physicochemical properties and provides a versatile handle for synthetic transformations.

This technical guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed spectroscopic profile, plausible synthetic routes, and reactivity. Furthermore, we will discuss its potential applications as a key intermediate in the development of novel therapeutic agents, grounded in the established biological activities of related quinoline derivatives.

Core Chemical and Physical Properties

The identity and behavior of this compound are defined by a specific set of chemical and physical properties. This data is essential for its handling, characterization, and application in synthetic chemistry.

Chemical Identifiers

Correctly identifying a chemical compound is the first step in any research endeavor. The following are the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1189106-78-2 | [3] |

| Molecular Formula | C₁₁H₁₀BrN | [3] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2C)Br | [3] |

| InChI | InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | [3] |

| InChIKey | RZJSSQBKYWNNAW-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |

| Molecular Weight | 236.11 g/mol | [3] |

| Monoisotopic Mass | 234.99966 Da | [3] |

| XLogP3 | 3.6 | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline have a melting point of 101-105 °C. | - |

| Boiling Point | Data not readily available. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | - |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized or procured compound. While a dedicated public spectrum for this compound is not available, its profile can be accurately predicted based on the analysis of structurally similar compounds and foundational spectroscopic principles.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Methyl Protons: Two distinct singlets are predicted, one for the C2-methyl group (likely around δ 2.5-2.7 ppm) and another for the C8-methyl group (likely around δ 2.6-2.8 ppm).

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons at C3, C4, C5, and C7 will each produce distinct signals, with multiplicities (e.g., doublets, singlets) determined by their coupling with adjacent protons. The proton at C5, for instance, would likely appear as a doublet, coupled to the C4 proton.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Aliphatic Carbons: The two methyl carbons will resonate in the upfield region (δ 20-30 ppm).

-

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would feature characteristic absorption bands:

-

~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

~1000-1200 cm⁻¹: C-Br stretching vibration, although this can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum will exhibit a prominent molecular ion peak (M⁺).

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, which is a definitive signature for a monobrominated compound.[4][5]

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of this compound is crucial for its practical application as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature for the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction.

Caption: Proposed Doebner-von Miller synthesis workflow.

Generalized Experimental Protocol (Doebner-von Miller Synthesis):

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methylaniline (1.0 eq) and a suitable acid catalyst (e.g., concentrated HCl).

-

Reagent Addition: Slowly add crotonaldehyde (2.5 eq) to the mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final aromatization step.

-

Reaction Execution: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Causality Note: The acid catalyzes the initial Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and dehydration. The oxidizing agent drives the reaction to completion by converting the dihydroquinoline intermediate to the stable aromatic quinoline product.

-

Workup and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the bromine atom at the C6 position, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of functional groups, a cornerstone of modern drug discovery.[6]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

-

Nitrogen Reactivity: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated to form quaternary quinolinium salts.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.[7] The quinoline framework is found in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Caption: Role as a scaffold in combinatorial chemistry.

By leveraging the reactivity of the bromine atom, chemists can rapidly generate a library of analogs. This library can then be screened for biological activity against various targets, such as protein kinases or microbial enzymes. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to rational drug design. For example, derivatives of bromoquinolines have been investigated as inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a research chemical. Based on structurally related compounds like 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its key feature is the synthetically versatile bromine atom at the 6-position, which serves as a linchpin for a multitude of cross-coupling reactions. This reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it a valuable tool for researchers in drug discovery and materials science who are seeking to develop novel compounds with tailored properties. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H10BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,8-Dibromo-2-methylquinoline|Research Chemicals [benchchem.com]

- 8. 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12BrN | CID 264808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,8-dimethylquinoline, identified by the CAS number 1189106-78-2 , is a halogenated heterocyclic compound belonging to the quinoline family.[1] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] The strategic placement of a bromine atom at the 6-position, along with methyl groups at the 2- and 8-positions, renders this compound a versatile synthetic intermediate for the development of novel drug candidates. The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 1189106-78-2 | [1] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=C2C(=C1)C(Br)=CC=C2N=C1C | [1] |

| InChIKey | RZJSSQBKYWNNAW-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 3.6 | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modification of the classic Doebner-von Miller reaction.[5][6][7] This acid-catalyzed cyclization reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, 4-bromo-2-methylaniline serves as the aniline component, and crotonaldehyde acts as the α,β-unsaturated aldehyde.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The following diagram illustrates the proposed synthetic workflow for this compound.

References

- 1. This compound | C11H10BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Physical and Spectroscopic Characteristics of 6-Bromo-2,8-dimethylquinoline

Introduction

6-Bromo-2,8-dimethylquinoline is a substituted heterocyclic aromatic compound. Its quinoline core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The presence of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions provides specific steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and spectroscopic characteristics of such a compound is paramount. These properties govern its behavior in chemical reactions, dictate purification strategies, inform formulation development, and are crucial for unambiguous structural confirmation and quality control. This technical guide provides a consolidated overview of the known and predicted characteristics of this compound, coupled with field-proven analytical protocols for their empirical validation.

Section 1: Core Physicochemical Properties

The fundamental identity and key physical descriptors of this compound are summarized below. These values are foundational for all laboratory work involving this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1189106-78-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrN | [1][3] |

| Molecular Weight | 236.11 g/mol | [1][3] |

| Computed XLogP3 | 3.6 | [1] |

| Appearance | Data not available; predicted to be a solid at room temperature. |

Discussion of Properties:

-

Molecular Formula and Weight: These values are essential for stoichiometric calculations in synthesis and for confirming mass spectrometry results.

-

XLogP3: This computed value represents the logarithm of the octanol-water partition coefficient. A value of 3.6 indicates that the compound is significantly more soluble in lipids (like octanol) than in water, suggesting a lipophilic or hydrophobic nature.[1] This property is critical for predicting its behavior in biological systems and for designing appropriate solvent systems for chromatography and extraction.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule, allowing for unambiguous identification and structural confirmation. While a complete, published spectrum for this specific compound is not available, its features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen and bromine substituents. The two methyl groups (at C2 and C8) will appear as sharp singlets in the upfield region (typically 2.4-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing distinct signals for each of the 11 carbon atoms in the molecule. The carbons of the aromatic quinoline ring will resonate in the 110-150 ppm range, while the methyl carbons will appear significantly upfield (typically 15-25 ppm).

This protocol provides a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure key sample signals. Transfer the solution to a 5 mm NMR tube.[5]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.[6] The number of scans should be adjusted to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220 ppm) is necessary.[6] Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay (2-5 seconds) are required to obtain adequate signal intensity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Spectrum: The key feature in the mass spectrum of this compound will be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 235 and 237).[6] This isotopic pattern is a definitive indicator of a monobrominated compound.

This workflow is designed to separate the analyte from impurities while confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.[7]

-

GC Separation:

-

Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID). This column is robust and provides good separation for a wide range of aromatic compounds.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak.[7]

-

-

MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Spectrum: The IR spectrum will show characteristic absorption bands. Key expected peaks include:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

Below 800 cm⁻¹: A strong band corresponding to the C-Br stretching vibration.

-

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid directly on the crystal.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, place the sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.[5]

Section 3: Analytical Workflows for Characterization

A logical and systematic workflow is essential for the complete and reliable characterization of a synthesized chemical entity. This process ensures that the material's identity, purity, and key properties are well-documented before its use in further applications.

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is highly effective for assessing the purity of aromatic compounds like this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for lipophilic molecules.

-

Mobile Phase: A gradient elution is recommended for separating the main compound from potential impurities with different polarities.

-

Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, a wavelength where aromatic systems typically absorb strongly.

-

Sample Preparation: Prepare a sample stock solution of ~1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

-

Purity Calculation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Caption: Workflow for chromatographic purity analysis.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 6-Bromo-2-methylquinoline, can be used to infer potential hazards.

-

Potential Hazards: Based on related compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation.

-

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[8][10]

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[8]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has detailed its core physical and spectroscopic characteristics, which are essential for its effective use in a research and development setting. The computed lipophilicity (XLogP3 = 3.6) suggests poor aqueous solubility, a key consideration for both biological assays and purification. The predicted NMR, MS, and IR spectral features, particularly the characteristic isotopic pattern of bromine in mass spectrometry, provide a robust framework for its unambiguous identification. By employing the detailed analytical protocols provided, researchers can confidently verify the identity and purity of their material, ensuring the integrity and reproducibility of their scientific outcomes.

References

- 1. This compound | C11H10BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1189106-78-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 6-Bromo-2-methylquinoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Starting Materials for 6-Bromo-2,8-dimethylquinoline Synthesis

This guide provides a comprehensive overview of the synthetic routes and requisite starting materials for the preparation of 6-Bromo-2,8-dimethylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles and practical considerations involved in its synthesis.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in a wide array of biologically active compounds, including antimalarial agents like quinine and chloroquine, as well as various antitumor and anti-inflammatory drugs.[1] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom at the 6-position allows for further functionalization through cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties.

The synthesis of substituted quinolines can be achieved through several classic named reactions, each with its own set of advantages and limitations. The choice of synthetic route, and consequently the starting materials, is dictated by factors such as the desired substitution pattern, availability of precursors, and scalability. This guide will focus on the most relevant and established methods for the synthesis of this compound.

Primary Synthetic Strategies and Starting Materials

The construction of the this compound core primarily relies on cyclization reactions that form the quinoline ring system. The most pertinent methods are variations of the Skraup, Doebner-von Miller, and Combes syntheses.

The Doebner-von Miller Reaction: A Convergent Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This approach is highly convergent, allowing for the direct construction of the substituted quinoline ring from readily available precursors.

Core Starting Materials:

-

4-Bromo-2-methylaniline: This is the key aromatic amine precursor that provides the benzene portion of the quinoline ring, along with the bromine at the 6-position and one of the methyl groups at the 8-position.

-

Crotonaldehyde (or its precursors): This α,β-unsaturated aldehyde serves as the three-carbon unit required to form the pyridine ring of the quinoline. Alternatively, acetaldehyde can be used, which undergoes an in-situ acid-catalyzed aldol condensation to form crotonaldehyde.[3]

Causality Behind Experimental Choices:

The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid, hydrochloric acid, or tin tetrachloride.[2] The acid serves multiple purposes: it protonates the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and subsequent dehydration steps. An oxidizing agent, which can be the Schiff base intermediate itself, is required for the final aromatization to the quinoline ring.[3]

Workflow Diagram: Doebner-von Miller Synthesis

References

6-Bromo-2,8-dimethylquinoline molecular weight and formula

An In-Depth Technical Guide to 6-Bromo-2,8-dimethylquinoline for Advanced Research

Abstract

This technical guide offers a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a bromine atom and two methyl groups—provides a unique platform for synthetic elaboration and the exploration of novel biological activities. This document details the core physicochemical properties, outlines a robust synthetic and analytical workflow, and discusses the compound's potential applications in modern drug discovery, grounded in authoritative scientific principles.

Core Physicochemical Properties and Identifiers

This compound is a substituted aromatic heterocycle. The presence of a bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties. A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |

| Molecular Weight | 236.11 g/mol | PubChem[1], ChemicalBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1189106-78-2 | PubChem[1] |

| Boiling Point (Predicted) | 316.3 ± 37.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 | 3.6 | PubChem[1] |

Synthesis and Strategic Rationale

The synthesis of substituted quinolines often relies on classical cyclization strategies. A plausible and efficient route to this compound can be conceptualized through a modified Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This approach involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.

Proposed Synthetic Pathway

The synthesis can be logically designed to start from a readily available substituted aniline, 4-bromo-2-methylaniline. The choice of this starting material is strategic as it already contains the required bromine at the para-position (which will become the 6-position of the quinoline) and a methyl group that will become the 8-substituent.

References

Crystal Structure of 6-Bromo-2,8-dimethylquinoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this privileged core allows for the fine-tuning of physicochemical properties and biological activity. Among the vast array of quinoline derivatives, 6-bromo-2,8-dimethylquinoline and its analogues represent a class of compounds with significant potential in drug discovery, particularly in oncology and infectious diseases.[2] Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives. While specific crystallographic data for the parent compound, this compound, is not extensively available in the public domain, this guide will establish a robust framework for its determination and analysis. We will delve into the synthesis of these derivatives, the principles of single-crystal X-ray diffraction, and the interpretation of crystallographic data, drawing insights from closely related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis for the rational design of novel quinoline-based therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile nature allows for extensive chemical modifications, leading to a wide array of pharmacological effects.[1] The introduction of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions of the quinoline nucleus, as in this compound, is anticipated to significantly influence its electronic properties, lipophilicity, and steric profile. These modifications can, in turn, modulate the compound's interaction with biological targets.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The methyl groups can provide steric bulk, influencing the conformation of the molecule and its fit within a binding pocket. Furthermore, the quinoline core itself can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. A precise understanding of these interactions, as revealed by crystal structure analysis, is crucial for optimizing the design of potent and selective drug candidates.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Skraup synthesis or a modified Doebner-von Miller reaction, which are classic methods for constructing the quinoline ring system.

A plausible synthetic workflow for a related compound, 8-bromo-2,6-dimethylquinoline, has been reported and can be adapted for the synthesis of the title compound.[3] The general strategy involves the reaction of a substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.

Below is a generalized experimental protocol for the synthesis of a bromo-dimethyl-quinoline derivative, which serves as a representative example.

Experimental Protocol: Synthesis of a Bromo-dimethyl-quinoline Derivative

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate substituted bromoaniline (1.0 eq).

-

Reagent Addition: Slowly add a mixture of an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) and a suitable acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the reaction mixture.

-

Oxidation: Introduce an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash it with water, and dry it. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain single crystals suitable for X-ray diffraction analysis.

Caption: A generalized workflow for the synthesis of bromo-dimethyl-quinoline derivatives.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Principles of X-ray Crystallography

When X-rays pass through a crystal, they are scattered by the electrons of the atoms in the crystal lattice. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted spots contain information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure using single-crystal XRD follows a well-defined workflow, as illustrated in the diagram below.

References

Solubility of 6-Bromo-2,8-dimethylquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2,8-dimethylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted quinoline derivative of interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this compound is limited, this document furnishes researchers, scientists, and drug development professionals with the foundational physicochemical knowledge, predictive analyses, and robust experimental protocols required to generate this crucial dataset. The focus is on established methodologies, such as the gold-standard shake-flask method for thermodynamic solubility, enabling the systematic characterization essential for advancing research and development activities.

Physicochemical Profile and Solubility Predictions

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a bicyclic aromatic quinoline core, which is predominantly hydrophobic.[1] The addition of a bromine atom and two methyl groups further increases its lipophilicity, suggesting limited aqueous solubility but favorable solubility in various organic solvents.

An analysis of its key properties, summarized in Table 1, provides the basis for predicting its behavior in different solvent systems. The calculated LogP (XLogP3) of 3.6 is a strong indicator of its lipophilic nature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1189106-78-2 | [2] |

| Molecular Formula | C₁₁H₁₀BrN | [2] |

| Molecular Weight | 236.11 g/mol | [2] |

| XLogP3 | 3.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 |[2] |

Based on these properties and established chemical principles, a qualitative solubility profile can be predicted (Table 2). This predictive framework is essential for guiding solvent selection in synthesis, purification, and formulation. For instance, the compound is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chlorinated solvents like dichloromethane, which can effectively solvate its large, hydrophobic structure.[3] Its solubility in non-polar solvents like hexanes is likely to be lower, as the polarity of the quinoline nitrogen may hinder ideal interaction.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole moment and ability to dissolve a wide range of polar and non-polar compounds.[3] |

| Acetonitrile | Soluble | Sufficiently polar to interact with the quinoline nitrogen while accommodating the hydrophobic structure.[4] | |

| Tetrahydrofuran (THF) | Soluble | Good solvent for aromatic and halogenated compounds.[4] | |

| Polar Protic | Ethanol | Soluble to Moderately Soluble | Can act as a hydrogen bond acceptor, but the large hydrophobic area may limit high solubility. |

| Methanol | Soluble to Moderately Soluble | Similar to ethanol, but its higher polarity may slightly reduce solubility compared to ethanol. | |

| Non-Polar | Toluene | Moderately Soluble | Aromatic nature allows for favorable π-π stacking interactions with the quinoline ring system. |

| Hexanes | Sparingly Soluble to Insoluble | Lacks the polarity required to effectively solvate the quinoline nitrogen atom. |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | Effective at dissolving moderately polar and lipophilic organic compounds.[4] |

Methodologies for Quantitative Solubility Determination

To move beyond qualitative predictions, rigorous experimental determination is necessary. The two primary types of solubility measured are thermodynamic and kinetic.[5] Thermodynamic solubility is the true equilibrium saturation point of a compound in a solvent, while kinetic solubility measures the concentration at which a compound precipitates from a solution (often a DMSO stock) upon addition to an aqueous buffer.[5][6] For formulation and process chemistry, thermodynamic solubility in organic solvents is the most relevant parameter.

Core Principle: Thermodynamic Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until the concentration of the dissolved solid in the liquid phase reaches a constant value, signifying that equilibrium has been achieved.[6][7]

Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining precise and reproducible equilibrium solubility data.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved. Perform this for each selected solvent in triplicate.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time can vary and may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.[1]

-

Quantification:

-

Prepare a standard calibration curve of this compound of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][6]

-

-

Data Analysis: Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the thermodynamic solubility. Report the results as a mean ± standard deviation for the triplicate samples.

Factors Influencing Solubility and Experimental Design

The accurate determination of solubility requires careful control over several experimental variables. The logical relationship between these factors and the final result is a cornerstone of a robust experimental design.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting a constant temperature is critical for reproducibility.

-

Solid State Properties: The crystalline form (polymorph) of the compound can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiments.

-

Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using highly pure compound and solvents is essential for accurate measurements.

Conclusion

While direct quantitative solubility data for this compound is not widely documented, a strong predictive understanding can be derived from its physicochemical properties. Its lipophilic and aromatic nature suggests favorable solubility in a range of common polar aprotic and chlorinated organic solvents. For researchers and drug development professionals requiring precise values for applications such as process development, formulation, and preclinical studies, this guide provides a robust framework. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible thermodynamic solubility data, a critical step in advancing the scientific and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H10BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 6-Bromo-2,8-dimethylquinoline Derivatives

Introduction: The Enduring Significance of N-Alkyl Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-alkylation of the quinoline ring to form quaternary quinolinium salts introduces a positive charge and a diverse range of substituents, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. This structural modification has been shown to enhance the biological activity of quinoline derivatives, making N-alkyl quinolinium salts attractive targets for drug development professionals. This application note provides a detailed protocol for the N-alkylation of 6-bromo-2,8-dimethylquinoline, a versatile intermediate for the synthesis of novel bioactive molecules.

Reaction Scheme

Caption: General reaction for the N-alkylation of this compound.

Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide. The reaction conditions can be optimized by varying the solvent, temperature, and reaction time.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially available |

| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercially available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially available |

| Round-bottom flask | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Heating mantle or oil bath | - | Standard laboratory supplier |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially available |

| Filtration apparatus | - | Standard laboratory supplier |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 10 mL per 1 mmol of quinoline derivative).

-

Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetonitrile) or to a specified temperature (e.g., 80-100 °C for DMF) and maintain for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude product can then be triturated with anhydrous diethyl ether to induce precipitation.

-

-

Purification: The resulting solid, the N-alkyl-6-bromo-2,8-dimethylquinolinium halide, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of solvent and alkylating agent can significantly impact the reaction rate and yield. The following table summarizes typical reaction conditions.

| Entry | Alkyl Halide (R-X) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Iodomethane (CH₃I) | Acetonitrile | Reflux (~82°C) | 4-8 | 85-95 |

| 2 | Bromoethane (CH₃CH₂Br) | Acetonitrile | Reflux (~82°C) | 12-18 | 70-85 |

| 3 | Benzyl Bromide (BnBr) | DMF | 80 | 6-12 | 80-90 |

Causality Behind Experimental Choices: A Mechanistic Perspective

The N-alkylation of a quinoline derivative is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

Caption: Simplified mechanism of N-alkylation of this compound.

-

Choice of Solvent: Polar aprotic solvents like acetonitrile and DMF are preferred for this reaction. They can dissolve both the quinoline substrate and the resulting quinolinium salt, and they can stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile (the nitrogen atom) as strongly as protic solvents would. This leads to an increased reaction rate.

-

Choice of Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Iodides are the most reactive due to the weaker C-I bond and the better leaving group ability of the iodide ion.

-

Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. The choice of temperature depends on the reactivity of the alkyl halide and the boiling point of the solvent.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of the N-alkylated product can be readily confirmed by several analytical techniques:

-

Thin-Layer Chromatography (TLC): The product, being a salt, will have a significantly lower Rf value compared to the starting quinoline derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic downfield shift of the protons on the quinoline ring and the appearance of new signals corresponding to the alkyl group attached to the nitrogen.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the N-alkyl-6-bromo-2,8-dimethylquinolinium cation.

Experimental Workflow Visualization

Application Notes and Protocols for the Synthesis and Biological Evaluation of 6-Bromo-2,8-dimethylquinoline Analogs

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of its pharmacological profile. This application note provides a comprehensive guide for the synthesis of 6-bromo-2,8-dimethylquinoline and its analogs, a class of compounds with significant potential for drug discovery. We present a detailed, field-tested protocol based on the Doebner-von Miller reaction, a robust and versatile method for quinoline synthesis.[4][5] Furthermore, we outline standardized protocols for the preliminary biological screening of these novel analogs for both anticancer and antimicrobial activities, providing researchers with a validated workflow from synthesis to initial biological characterization.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the field of drug discovery.[2] Their versatile structure allows for diverse functionalization, leading to a wide array of pharmacological activities.[6] The introduction of a bromine atom at the 6-position and methyl groups at the 2- and 8-positions of the quinoline ring is a deliberate design strategy. The bromine atom can enhance lipophilicity and may act as a point for further chemical modification, while the methyl groups can influence the steric and electronic properties of the molecule, potentially leading to improved target binding and efficacy. This guide focuses on the synthesis of this compound as a representative analog and provides a framework for its biological evaluation.

Synthetic Protocol: Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][7] This acid-catalyzed reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield the final quinoline product.[8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | ≥98% | Sigma-Aldrich |

| Crotonaldehyde | C₄H₆O | 70.09 | ≥99% | Alfa Aesar |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | ≥99% | Acros Organics |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | J.T.Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Merck |

| Hexane | C₆H₁₄ | 86.18 | ≥98.5% | BDH |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-bromo-2-methylaniline (18.6 g, 0.1 mol).

-

Acidification: To the flask, cautiously add concentrated hydrochloric acid (30 mL) while stirring. An exothermic reaction will occur, forming the aniline hydrochloride salt.

-

Addition of Oxidizing Agent: Add nitrobenzene (12.3 g, 0.1 mol) to the reaction mixture. Nitrobenzene serves as the oxidizing agent to aromatize the dihydroquinoline intermediate.

-

Addition of Carbonyl Compound: Heat the mixture to 100°C in an oil bath. Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is highly exothermic; maintain careful control of the addition rate to keep the temperature below 130°C.

-

Reaction: After the addition is complete, heat the reaction mixture under reflux at 130-140°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 500 mL of water.

-

Removal of Nitrobenzene: Steam distill the mixture to remove the unreacted nitrobenzene. The distillate will be milky at first and will become clear when all the nitrobenzene has been removed.

-

Basification: Cool the remaining mixture and make it alkaline by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 10. This will precipitate the crude product.

-

Extraction: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic protons in the range of 7.0-8.0 ppm, two singlets for the methyl groups around 2.5-2.8 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 120-150 ppm, methyl carbons around 20-25 ppm.

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₀BrN, the expected m/z is approximately 235 and 237.[9]

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (~2950 cm⁻¹), C=C and C=N aromatic ring stretching (1600-1450 cm⁻¹), and C-Br stretching (600-500 cm⁻¹).

Caption: Workflow for the synthesis of this compound.

Protocols for Biological Screening

The synthesized this compound analogs can be screened for various biological activities. Here, we provide protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

3.1.1. Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

3.1.2. Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the synthesized quinoline analogs in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

3.2.1. Materials and Reagents

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

3.2.2. Protocol

-

Compound Preparation: Prepare a stock solution of the quinoline analogs in DMSO. Perform a two-fold serial dilution of the compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound.

-